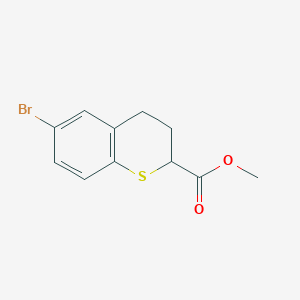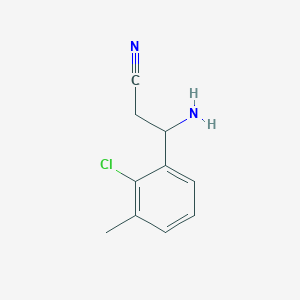
Wulignan a2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wulignan A2 is a lignan compound found in the stems of the plant species Schisandra henryi . Lignans are a group of chemical compounds known for their diverse biological activities and are commonly found in various plant species. This compound, along with other lignans, has been studied for its potential medicinal properties and applications in various fields.
Preparation Methods
The preparation of Wulignan A2 involves the extraction and isolation from the stems of Schisandra henryi. The process typically includes the following steps :
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol to obtain a crude extract containing lignans.
Purification: The crude extract is further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Chemical Reactions Analysis
Wulignan A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in substituted derivatives of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Wulignan A2 and its derivatives are used as starting materials for the synthesis of more complex lignan compounds.
Biology: The biological activities of this compound, such as its antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: this compound has shown potential as a therapeutic agent due to its cytotoxic effects on certain cancer cell lines and its hepatoprotective properties.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
Mechanism of Action
The mechanism of action of Wulignan A2 involves its interaction with various molecular targets and pathways . The compound has been shown to:
Induce Apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Inhibit Inflammatory Pathways: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Wulignan A2 is part of a group of aryltetralin lignans, which also includes compounds such as Wulignan A1, Epiwulignan A1, and Dimethylwulignan A1 . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities. For example:
Wulignan A1: Similar in structure but may have different biological activities.
Epiwulignan A1: An epimer of this compound with distinct stereochemistry.
Dimethylwulignan A1: Contains additional methyl groups, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2R,3S,4R)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11-,19-/m1/s1 |
InChI Key |
WFNWOPFVZGRWFA-XCJKDKRRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)O)OC)C |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042246.png)
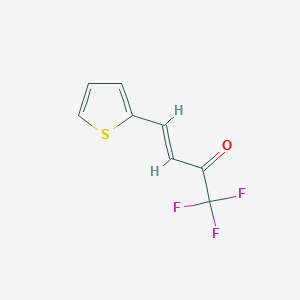
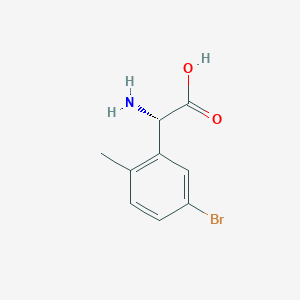
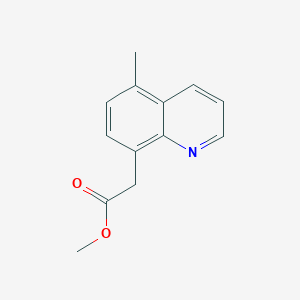
![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)
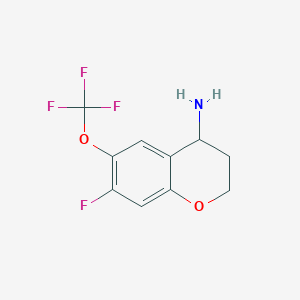


![(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042287.png)
![(2s,4s)-2-[(R)-Carboxy{[(2r)-2-{[(4-Ethyl-2,3-Dioxopiperazin-1-Yl)carbonyl]amino}-2-Phenylacetyl]amino}methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid](/img/structure/B13042295.png)


